2,4-Dimethyl-6-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine is a complex organic compound with significant potential in medicinal chemistry. This compound features a pyrimidine core substituted with various functional groups, which contribute to its biological activity. The systematic name reflects its structural intricacies, including a methylsulfanyl group and a pyrrolidine moiety.
The synthesis of 2,4-Dimethyl-6-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine typically involves multi-step reactions starting from simpler pyrimidine derivatives.
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure at each stage of synthesis.
The molecular formula for 2,4-Dimethyl-6-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine is . Its structural representation includes:
The molecular weight is approximately 284.36 g/mol. The compound's structure can be represented using SMILES notation: Cc1cc(C)nc(n1)N1CCC(C1)Oc1ccncc1C .
The compound can participate in various chemical reactions typical for pyrimidines and related heterocycles:
Reactions involving this compound should be monitored closely using chromatographic techniques to ensure product formation and purity.
The mechanism of action for 2,4-Dimethyl-6-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine is likely related to its interaction with biological targets such as enzymes or receptors involved in cellular signaling pathways.
Research into similar compounds suggests that modifications on the pyrimidine core can significantly affect potency and selectivity against target proteins .
The compound is expected to be a solid at room temperature, with specific melting points that would need to be determined experimentally. Its solubility in various solvents (polar vs non-polar) will influence its application in biological systems.
Key chemical properties include:
Due to its structural characteristics, 2,4-Dimethyl-6-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine has potential applications in:
CAS No.: 112514-54-2
CAS No.: 463-82-1
CAS No.:
CAS No.: 91698-30-5
CAS No.: